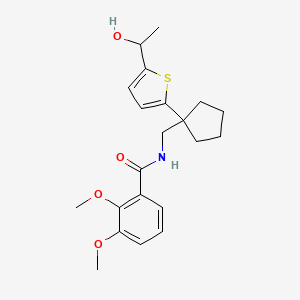

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-14(23)17-9-10-18(27-17)21(11-4-5-12-21)13-22-20(24)15-7-6-8-16(25-2)19(15)26-3/h6-10,14,23H,4-5,11-13H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCQMCUUDDTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acetylation of Thiophene

Thiophene is functionalized via Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane to yield 5-acetylthiophene-2-carbaldehyde. This step exploits the electron-rich nature of thiophene for electrophilic substitution.

Reduction to Hydroxyethyl Group

The acetyl group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C. Optimal conditions yield 5-(1-hydroxyethyl)thiophene-2-carbaldehyde with >85% efficiency.

Reaction Scheme:

$$ \text{5-Acetylthiophene-2-carbaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{5-(1-Hydroxyethyl)thiophene-2-carbaldehyde} $$.

Cyclopentyl Ring Formation

Cyclization via Aldol Condensation

The aldehyde group in 5-(1-hydroxyethyl)thiophene-2-carbaldehyde undergoes cyclization with cyclopentanone under basic conditions (KOH/EtOH). This forms the cyclopentyl-thiophene scaffold through intramolecular aldol condensation.

Key Parameters:

Reductive Amination

The resulting cyclopentyl-thiophene aldehyde is converted to the corresponding amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the methylamine bridge.

Reaction Conditions:

Amide Bond Formation

Activation of 2,3-Dimethoxybenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 2,3-dimethoxybenzoyl chloride. Alternative coupling agents like HATU or EDCl may enhance efficiency in polar aprotic solvents (e.g., DMF).

Coupling with Cyclopentylmethylamine

The amine intermediate reacts with the acyl chloride in dichloromethane at room temperature. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

Optimization Data:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 25°C | 78 |

| HATU | DMF | 0°C → 25°C | 85 |

| EDCl/HOBt | THF | 25°C | 72 |

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The hydroxyethyl group necessitates careful handling to avoid dehydration.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or ketone.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s structural analogs can be categorized based on their core benzamide scaffolds, substituents, and applications:

Key Observations:

- Receptor Binding: The target compound’s thiophene-hydroxyethyl group distinguishes it from [18F]fallypride’s fluoropropyl-pyrrolidinyl motif, which is critical for D2/D3 receptor binding . The absence of fluorine or silicon in the target compound may limit its utility in PET imaging but could improve metabolic stability.

- Synthetic Complexity: SiFA-M-FP,5 and Compound 11b exhibit moderate synthesis yields (49% and 28%, respectively), suggesting that the target compound’s cyclopentyl-thiophene moiety may require optimized reaction conditions for scalability .

- Directing Groups: Unlike ’s N,O-bidentate compound, the target compound’s methoxy and hydroxyethyl groups may favor different coordination modes in metal-catalyzed reactions .

Pharmacological and Physicochemical Properties

- Metabolic Stability: The hydroxyethyl group may confer susceptibility to oxidation, whereas SiFA-M-FP,5’s silicon-based group enhances stability for radiopharmaceutical applications .

Biologische Aktivität

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide is a synthetic compound of interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO2S2, with a molecular weight of approximately 335.5 g/mol. The compound features a thiophene ring, a cyclopentane structure, and methoxy groups, which are known to influence its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C17H21NO2S2 |

| Molecular Weight | 335.5 g/mol |

| Functional Groups | Amide, thiophene, methoxy |

| CAS Number | 2034499-83-5 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures can modulate dopamine and serotonin transporters, potentially influencing mood and behavior.

Pharmacological Studies

- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown potent inhibition of DAT, which is crucial in the treatment of disorders such as depression and addiction. For instance, studies on related thiophene derivatives demonstrated IC50 values ranging from 7 to 43 nM for DAT inhibition .

- Serotonin Transporter (SERT) Selectivity : It has been observed that certain structural modifications enhance selectivity for SERT over DAT, which may reduce side effects associated with non-selective inhibitors .

- Potential Anticancer Activity : The presence of thiophene rings in similar compounds has been linked to anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines.

Case Study 1: Inhibition of Neurotransmitter Reuptake

In a study examining the effects of various thiophene-based compounds on neurotransmitter reuptake mechanisms, this compound was identified as a promising candidate for further investigation due to its structural similarities with known DAT inhibitors.

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer potential of thiophene derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study suggested that these compounds could be developed into therapeutic agents for cancer treatment.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound?

Methodological Answer:

The synthesis of this compound requires precise control over reaction conditions. Key steps include:

- Nucleophilic Substitutions : Use bases like KCO or EtN to facilitate thiophene or cyclopentyl group coupling .

- Amide Bond Formation : Employ coupling agents such as EDCI/HOBt or DIPEA in dichloromethane at 4°C to room temperature .

- Purification : Silica gel chromatography is critical for isolating intermediates, with yields often below 30% in complex steps .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance regioselectivity in thiophene functionalization .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent integration and stereochemistry, particularly for the 1-hydroxyethyl and cyclopentyl groups .

- X-ray Crystallography : Refine crystal structures using SHELXL (via SHELX suite) for high-resolution confirmation of stereochemistry .

- LC-MS : Validate molecular weight and purity (>95%) with electrospray ionization (ESI-MS) .

Basic: How should initial biological activity assays be designed?

Methodological Answer:

- In Vitro Testing : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM–10 µM. Include positive controls (e.g., staurosporine) .

- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines, noting IC values and comparing to structural analogs .

Advanced: How can structure-activity relationship (SAR) studies be conducted?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified thiophene (e.g., bromine substitution) or benzamide groups (e.g., fluoro/methoxy replacements) .

- Biological Profiling : Compare IC values across analogs to identify critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Advanced: How to resolve contradictions in biological data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Analysis : Measure metabolic stability using liver microsomes and plasma protein binding assays to explain discrepancies in efficacy .

- Dose-Response Refinement : Adjust dosing regimens in animal models based on bioavailability studies (e.g., AUC calculations) .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in preclinical formulations .

- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .

Advanced: How to assess metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Models : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. Identify oxidation sites (e.g., hydroxylation of cyclopentyl) .

- Isotope Labeling : Use C-labeled compound to trace degradation products in urine/fecal samples .

Advanced: How to evaluate environmental impact during disposal?

Methodological Answer:

- Biodegradation Studies : Use OECD 301F assays to measure degradation rates in soil/water .

- Ecotoxicology : Test on Daphnia magna or algae to determine LC/EC values .

Advanced: What computational methods predict binding modes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of the benzamide-thiophene scaffold .

- QSAR Modeling : Develop models using Gaussian or COSMO-RS to correlate electronic properties (e.g., logP, H-bond donors) with activity .

Advanced: How to address crystallization challenges for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.